molecular formula C16H17NO B257035 N-benzyl-2-phenylpropanamide

N-benzyl-2-phenylpropanamide

Cat. No. B257035
M. Wt: 239.31 g/mol
InChI Key: ZCDMZKLWLXCKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NBPP is a white crystalline powder that belongs to the class of amides. It is synthesized by the reaction of benzylamine and 2-phenylpropanoyl chloride. NBPP has been studied for its potential therapeutic applications due to its ability to interact with the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, appetite, and mood regulation.

Mechanism of Action

NBPP interacts with the endocannabinoid system, which consists of cannabinoid receptors and endocannabinoids. NBPP binds to the CB2 receptor, which is primarily expressed in immune cells and has been implicated in various physiological processes such as inflammation and pain sensation. By binding to the CB2 receptor, NBPP can modulate the activity of the endocannabinoid system, leading to various physiological effects.
Biochemical and Physiological Effects:
NBPP has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, anticancer, and neuroprotective effects. NBPP has been found to reduce pain sensitivity in rats, suggesting its potential use as a pain reliever. Additionally, NBPP has been shown to have anti-inflammatory effects, indicating its potential use in treating inflammatory disorders. NBPP has also been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent. Finally, NBPP has been shown to have neuroprotective effects, indicating its potential use in treating neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of NBPP is that it is relatively easy to synthesize and purify, making it readily available for lab experiments. Additionally, NBPP has been shown to have various therapeutic applications, making it a promising compound for further research. However, one limitation of NBPP is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on NBPP. One direction is to further explore its potential as a pain reliever, particularly in the treatment of chronic pain. Another direction is to investigate its potential as an anticancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new compounds based on NBPP that may have improved therapeutic properties.

Synthesis Methods

The synthesis of NBPP involves the reaction of benzylamine and 2-phenylpropanoyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as dichloromethane and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization.

Scientific Research Applications

NBPP has been studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neuroprotection. In a study conducted on rats, NBPP was shown to have analgesic effects, suggesting its potential use as a pain reliever. In another study, NBPP was found to inhibit the growth of cancer cells, indicating its potential as an anticancer agent. Additionally, NBPP has been shown to have neuroprotective effects, suggesting its potential use in treating neurological disorders such as Alzheimer's disease.

properties

Product Name

N-benzyl-2-phenylpropanamide

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-benzyl-2-phenylpropanamide

InChI

InChI=1S/C16H17NO/c1-13(15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3,(H,17,18)

InChI Key

ZCDMZKLWLXCKBO-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCC2=CC=CC=C2

Origin of Product

United States

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